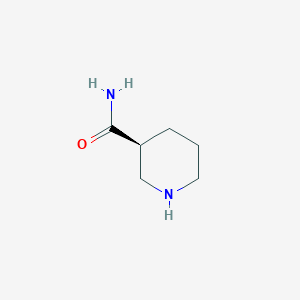

(S)-piperidine-3-carboxamide

説明

Contextual Significance of Piperidine (B6355638) Scaffolds in Synthetic Endeavors

The piperidine ring is a fundamental N-heterocyclic scaffold frequently encountered in organic and medicinal chemistry. dicp.ac.cnelsevier.com This six-membered nitrogen-containing ring is a structural cornerstone in a vast number of natural products and synthetic pharmaceuticals. dicp.ac.cnthieme-connect.com In fact, the piperidine core is one of the most common heterocyclic motifs found in drugs approved by the U.S. Food and Drug Administration (FDA). dicp.ac.cn Over 70 commercially available drugs incorporate piperidine scaffolds, including several blockbuster pharmaceuticals. elsevier.comenamine.net

The prevalence of the piperidine framework stems from its favorable properties in drug design. thieme-connect.comresearchgate.netresearchgate.net Incorporating a piperidine scaffold into a molecule can modulate key physicochemical characteristics such as lipophilicity and aqueous solubility. thieme-connect.comresearchgate.netresearchgate.net Furthermore, it can enhance biological activity, improve selectivity for specific biological targets, and optimize pharmacokinetic profiles. thieme-connect.comresearchgate.netresearchgate.net Piperidine derivatives have demonstrated a wide array of biological activities and have been developed as analgesics, anticancer agents, anticoagulants, and central nervous system (CNS) modulators. elsevier.comresearchgate.net

The synthesis of functionalized piperidines is a significant focus in synthetic organic chemistry. dicp.ac.cnthieme-connect.com Methods for their preparation are diverse, with asymmetric reduction of readily available pyridine (B92270) precursors being an attractive and economical strategy. dicp.ac.cn Advanced catalytic methods, such as rhodium-catalyzed transfer hydrogenation, have been developed for the efficient synthesis of chiral piperidines from simple pyridinium (B92312) salts with high levels of stereocontrol. dicp.ac.cnbohrium.comliverpool.ac.uk

The Unique Role of (S)-Stereoisomers as Chiral Building Blocks

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry and drug development. wikipedia.orgnih.gov Molecules that are mirror images of each other are known as enantiomers and are often designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules. msu.edu While enantiomers share the same physical properties in an achiral environment, they can exhibit profoundly different biological activities because biological systems, such as proteins and enzymes, are themselves chiral. wikipedia.orgnih.gov

The specific three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets. researchgate.netresearchgate.net Consequently, one enantiomer of a drug may be pharmacologically active while the other is inactive or, in some cases, may cause undesirable effects. nih.gov This underscores the critical importance of stereochemistry in drug design, with regulatory bodies like the FDA requiring the absolute stereochemistry of chiral drugs to be determined early in the development process. nih.gov

(S)-stereoisomers, such as (S)-piperidine-3-carboxamide, serve as valuable chiral building blocks in asymmetric synthesis. smolecule.com Asymmetric synthesis is the process of selectively creating one enantiomer over the other, which is crucial for producing enantiomerically pure pharmaceuticals. researchgate.net this compound can act as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to guide the formation of a desired stereoisomer of the final product. smolecule.comresearchgate.net It is also used as a key intermediate or starting material for the synthesis of more complex chiral molecules with potential therapeutic applications in areas like cancer and neurodegenerative disorders. smolecule.commdpi.com The use of such chiral building blocks allows for the construction of molecules with precise stereochemical configurations, enhancing the specificity of their interactions with biological targets. smolecule.comresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

(3S)-piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOCPVIXARZNQN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308526 | |

| Record name | (3S)-3-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88495-55-0 | |

| Record name | (3S)-3-Piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88495-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S Piperidine 3 Carboxamide and Its Scaffolds

Direct Enantioselective Synthesis Pathways

Direct methods for preparing enantiomerically pure (S)-piperidine-3-carboxamide and related scaffolds are highly sought after for their efficiency. These strategies aim to establish the desired stereochemistry early in the synthetic sequence.

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation of prochiral unsaturated precursors, such as pyridine (B92270) or tetrahydropyridine (B1245486) derivatives, is a powerful tool for the synthesis of chiral piperidines. ajchem-b.com

Ruthenium and rhodium-based catalysts are prominent in the asymmetric hydrogenation of pyridine and its derivatives. ajchem-b.commdpi.com For instance, the hydrogenation of nicotinamide (B372718) can be partially reduced to nipecotamide, though over-reduction to the racemic product is a challenge that requires careful optimization of reaction conditions like hydrogen pressure and stirring speed. okayama-u.ac.jp A highly effective method for producing an intermediate for a GPR40/FFAR1 agonist involved the ruthenium-catalyzed asymmetric hydrogenation of a dihydrobenzofuran derivative. okayama-u.ac.jp

The development of catalysts has been crucial. Chiral diphosphine ligands, such as BINAP, combined with diamine ligands in ruthenium(II) complexes, have shown high activity and enantioselectivity in the hydrogenation of ketones, a related transformation. jst.go.jp For the synthesis of alogliptin, a key step involves the asymmetric hydrogenation of 1,4,5,6-tetrahydropyridine-3-carboxamide (B167417) using a Ru-(CF3CO2)2{(S)-phanephos} catalyst, which, after crystallization, yields (R)-nipecotamide with over 99% enantiomeric excess (ee). acs.org Iridium catalysts, particularly with PHOX ligands, have also been instrumental in the asymmetric hydrogenation of various N-heteroaromatic compounds. rsc.org

Table 1: Examples of Asymmetric Hydrogenation for Chiral Piperidine (B6355638) Synthesis

| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1,4,5,6-Tetrahydropyridine-3-carboxamide (7) | Ru-(CF3CO2)2{(S)-phanephos} | (R)-Nipecotamide (8) | >99% (after crystallization) | acs.org |

| 2-Aryl-3-phthalimidopyridinium salts | Ir/SegPhos | Chiral piperidine derivatives | High | acs.org |

| Un-activated pyridine | [Rh(nbd)2]BF4/BINAP | Piperidine | 25% | rsc.org |

| N-Benzoyliminopyridinium ylides | Not specified | Activated piperidine derivatives | High | rsc.org |

Chiral Auxiliary and Catalyst-Mediated Approaches

The use of chiral auxiliaries and catalysts provides another robust strategy for the enantioselective synthesis of piperidine derivatives. A chiral auxiliary temporarily attaches to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

For example, the synthesis of (1S, 2′S)-2-methylpiperidinyl-3-cyclohexen-1-carboxamide (SS220) utilizes a chiral auxiliary, (-)-2,10-camphorsultam, in an asymmetric Diels-Alder reaction to establish the stereochemistry of the cyclohexene (B86901) ring. oup.com The piperidine ring's chirality is obtained through the resolution of racemic 2-methylpiperidine. oup.com

Catalyst-mediated approaches often involve chiral amines or their derivatives. Diphenylprolinol silyl (B83357) ether has been used as a chiral catalyst in the asymmetric intermolecular aza-[3+3] cycloaddition of unsaturated aldehydes and enecarbamates to produce chiral piperidines with excellent enantioselectivity. rsc.org Similarly, chiral phosphoric acid catalysts can promote intramolecular asymmetric aza-Michael cyclizations to yield enantioenriched piperidines. rsc.org

Diastereomeric Resolution Techniques

Diastereomeric resolution is a classical yet effective method for separating enantiomers. libretexts.org This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, due to their different physical properties, can be separated by methods like crystallization. libretexts.orgwikipedia.org

For piperidine-3-carboxamide and its derivatives, chiral acids are commonly employed as resolving agents. Racemic 3-piperidine amide can be resolved using D-mandelic acid, where the (R)-enantiomer forms a less soluble diastereomeric salt that precipitates. Other effective resolving agents for piperidine derivatives include dibenzoyl-L-tartaric acid and (S)-mandelic acid. google.com The choice of solvent is crucial for successful separation, with examples including mixtures of methyl tert-butyl ether and isopropanol.

A key advantage of this method is that the resolved diastereomeric salt can often be used directly in subsequent reactions without the need to isolate the free base. google.com

Table 2: Common Chiral Resolving Agents for Piperidine Derivatives

| Racemic Compound | Resolving Agent | Key Feature | Reference |

|---|---|---|---|

| 3-Piperidine amide | D-Mandelic acid | (R)-enantiomer forms a less soluble diastereomeric salt. | |

| Ethyl nipecotate | Di-benzoyl-L-tartaric acid | Forms diastereomeric salts with different solubilities. | google.com |

| (±)-Nipecotic acid | (S)-[Pd{C6H4(CH(CH3)N(CH3)2)-C,N}Cl]2 | Forms separable palladium(II) diastereomers. | researchgate.net |

| 3-Aminopiperidine | (R)-2-Methoxy-2-phenylacetic acid | Crystallization of diastereomeric acid addition salts. | googleapis.com |

Stereocontrolled Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are a powerful method for constructing the piperidine ring with defined stereochemistry. mdpi.com These reactions often involve the formation of a C-N or C-C bond to close the ring.

One notable strategy is the intramolecular SN2' reaction of α-amino ester enolates with tethered allylic halides. researchgate.net This "memory of chirality" approach allows for the synthesis of piperidine derivatives with vicinal stereocenters with excellent diastereoselectivity, even though the chirality at the α-carbon might be temporarily lost during enolate formation. researchgate.net

Radical cyclizations also offer a route to piperidines. For instance, the intramolecular radical C–H amination/cyclization can be achieved through electrolysis or catalysis with copper(I) or copper(II). mdpi.com Another approach involves the intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones, which yields highly trans-selective products. organic-chemistry.org Furthermore, an asymmetric "Clip-Cycle" strategy has been developed, which involves a cross-metathesis followed by a chiral phosphoric acid-catalyzed intramolecular asymmetric aza-Michael cyclization to produce enantioenriched 3-spiropiperidines. rsc.org

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all reactants, are highly efficient for generating molecular diversity. mdpi.comnih.gov Several MCRs have been adapted for the synthesis of piperidine scaffolds. mdpi.comresearchgate.net

The Petrenko-Kritschenko reaction, a double Mannich reaction, condenses two moles of an aromatic aldehyde with a primary amine and a dialkyl β-ketocarboxylate to form 4-piperidones. dtic.mil Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also pivotal in combinatorial chemistry and have been applied to heterocycle synthesis. researchgate.netnih.gov The Ugi four-component reaction (U-4CR) combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides, which can be precursors to or incorporate the piperidine scaffold. mdpi.comnih.gov For example, consecutive Ugi reactions have been used to synthesize tetrazole and hydantoinimide derivatives, showcasing the versatility of this approach. beilstein-journals.org

A piperidine/iodine-promoted three-component reaction of 2-hydroxybenzaldehyde, an amine, and diethyl malonate has been developed for the synthesis of coumarin-3-carboxamides, demonstrating the utility of piperidine as a catalyst in MCRs. mdpi.com

Amide Coupling and Condensation Reactions for Carboxamide Formation

The final step in the synthesis of this compound often involves the formation of the amide bond. This is typically achieved through the coupling of (S)-piperidine-3-carboxylic acid with an amine or by converting a carboxylic acid derivative to the carboxamide. asianpubs.orgresearchgate.net

A variety of coupling reagents are available to facilitate this transformation. Common reagents include HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). asianpubs.org The synthesis of SS220 involves the conversion of (S)-3-cyclohexen-1-carboxylic acid to its acyl chloride using oxalyl chloride, which then reacts with (S)-2-methylpiperidine in the presence of a mild base like pyridine to form the final carboxamide. oup.com

The choice of base is critical to avoid side reactions such as epimerization. oup.com These amide bond-forming reactions are fundamental in organic synthesis and are the most frequently used reactions in the pharmaceutical industry. asianpubs.orgresearchgate.net

Table 3: Common Reagents for Amide Coupling

| Carboxylic Acid/Derivative | Amine | Coupling Reagent/Conditions | Base | Reference |

|---|---|---|---|---|

| (S)-Piperidine-3-carboxylic acid | Substituted amine | HATU | DIPEA | asianpubs.org |

| (S)-3-Cyclohexen-1-carboxylic acid | (S)-2-Methylpiperidine | Oxalyl chloride (to form acyl chloride) | Pyridine | oup.com |

| Carboxylic acid | Amine | PIII/PV-catalyzed serial condensation | EtNiPr2 | nih.gov |

| N-Boc-piperidine-3-carboxylic acid | 2-Amino-N-(4-chlorophenyl)acetamide | HATU | DIPEA | asianpubs.org |

Ring Formation Strategies for the Piperidine Core

The synthesis of the piperidine nucleus, a ubiquitous pharmacophore found in numerous FDA-approved drugs, is a central theme in medicinal and organic chemistry. scispace.comgrantome.com Strategies for its formation are diverse, ranging from the reduction of aromatic precursors to complex cyclization cascades. Key approaches include the hydrogenation of pyridine derivatives, intramolecular aminations involving C-H bond functionalization, and various oxidative cyclization reactions. nih.gov The selection of a particular strategy often depends on the desired substitution pattern and stereochemistry of the final piperidine product.

Chemoselective Hydrogenation of Pyridine Derivatives

The hydrogenation of readily available pyridine precursors represents one of the most direct and economical routes to piperidine scaffolds. nih.govliv.ac.uk This approach, however, faces challenges such as catalyst deactivation and the inherent stability of the aromatic pyridine ring. researchgate.net Modern advancements have introduced a range of catalytic systems, including both heterogeneous and homogeneous catalysts, capable of operating under milder conditions and offering high chemoselectivity.

Rhodium-based catalysts have proven particularly effective for the transfer hydrogenation of quaternary pyridinium (B92312) salts. liv.ac.uk A system employing the rhodium complex dimer, [Cp*RhCl2]2, promoted by an iodide anion, efficiently catalyzes the reduction of various pyridinium salts using a formic acid/triethylamine (B128534) (HCOOH-Et3N) azeotropic mixture as the hydrogen source. liv.ac.ukresearchgate.net This method is notable for its mild conditions (e.g., 40°C) and the ability to chemoselectively yield either fully saturated piperidines or partially reduced 1,2,3,6-tetrahydropyridines, depending on the substitution pattern of the pyridine ring. liv.ac.uk For instance, the transfer hydrogenation of N-benzylpyridinium salts can proceed with catalyst loadings as low as 0.005 mol%. researchgate.net A significant development in this area is an asymmetric reductive transamination (ART) approach, which utilizes a chiral primary amine in the presence of a rhodium catalyst and formic acid to produce chiral piperidines from pyridinium salts, thereby avoiding the need for a chiral catalyst or pre-functionalization of the pyridine ring. dicp.ac.cn

Palladium-on-carbon (Pd/C) is another robust catalyst used for the liquid-phase hydrogenation of pyridine derivatives, such as pyridinecarbonitriles. rsc.orgrsc.org An effective method has been developed for the selective hydrogenation of 3-pyridinecarbonitrile to produce 3-(aminomethyl)piperidine (a structure closely related to the target scaffold). rsc.org The selectivity of this process can be finely tuned by the addition of an acidic additive like sulfuric acid (H2SO4). The reaction can be directed to yield either the pyridylmethylamine (by hydrogenating only the nitrile group) or the piperidylmethylamine (by hydrogenating both the nitrile and the pyridine ring). rsc.orgrsc.org For the synthesis of 3-(aminomethyl)piperidine, the reaction is typically carried out at a slightly elevated temperature (50°C) and hydrogen pressure (6 bar) in a water/dichloromethane solvent system. rsc.org

| Catalyst System | Substrate Type | Key Conditions | Product | Selectivity/Features | Reference |

|---|---|---|---|---|---|

| [CpRhCl2]2 / Iodide Anion | Quaternary Pyridinium Salts | HCOOH-Et3N, 40°C | Piperidines or Tetrahydropyridines | Chemoselectivity depends on substrate substitution. | liv.ac.ukresearchgate.net |

| [RhCpCl2]2 / Chiral Amine | Pyridinium Salts | Formic Acid | Chiral Piperidines | Asymmetric Reductive Transamination (ART); no chiral catalyst needed. | dicp.ac.cn |

| Pd/C | Pyridinecarbonitriles (e.g., 3-PN) | H2 (6 bar), H2SO4, 50°C, H2O/DCM | Piperidylmethylamines (e.g., 3-PIPA) | Selectivity tuned by acidic additive; saturation of both nitrile and ring. | rsc.orgrsc.org |

Intramolecular Amination and C-H Activation Methods

Forming the piperidine ring through intramolecular C-H amination is a powerful strategy that constructs the C-N bond directly from an existing carbon-hydrogen bond, offering high atom economy. nih.gov This approach is particularly challenging for piperidine synthesis compared to pyrrolidine (B122466) synthesis because it requires a 1,6-hydrogen atom transfer (HAT) from a nitrogen-centered radical, which is kinetically less favored than the 1,5-HAT leading to five-membered rings. scispace.comacs.org

Despite this challenge, selective methods have been developed. One such method employs a homogeneous iodine catalyst under visible light initiation. scispace.comacs.org This system effectively alters the typical Hofmann–Löffler reaction pathway, which favors pyrrolidine formation, to promote a free-radical process that leads to piperidines. scispace.com The reaction proceeds through two catalytic cycles, involving a radical C-H functionalization and an iodine-catalyzed C-N bond formation. acs.org Another approach utilizes copper-based catalysts. For example, [TpxCuL] complexes (where Tpx is a tris(pyrazolyl)borate ligand) have been shown to catalyze the intramolecular C-H amination of N-fluoride amides to produce both piperidines and pyrrolidines. nih.govacs.org Mechanistic studies suggest that the use of N-fluoride substrates is preferable to N-chloride ones due to more favorable reaction pathways. nih.gov

Direct C-H activation of a pre-formed piperidine ring is also a viable strategy for introducing functionality. grantome.com Palladium catalysis, operating through a Pd(II)/Pd(IV) cycle, has been proposed for the functionalization of otherwise inert C-H bonds, using the piperidine nitrogen's lone pair for direction. grantome.com A photoredox-catalyzed method has been reported for the highly diastereoselective α-amino C-H arylation of complex, substituted piperidines with cyano(hetero)arenes. acs.org Furthermore, an enantioselective δ C-H cyanation of acyclic amines has been achieved by intercepting an N-centered radical relay with a chiral copper catalyst, providing access to enantioenriched δ-amino nitriles, which are precursors to chiral piperidines. nih.gov

| Method | Catalyst/Reagent | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Csp3–H Amination | Iodine / Visible Light | Acyclic Amines | Selectively forms piperidines over pyrrolidines by favoring 1,6-HAT. | scispace.comacs.org |

| Intramolecular C–H Amination | [TpxCuL] Complexes | N-Fluoride Amides | Effective for both piperidine and pyrrolidine synthesis. | nih.govacs.org |

| α-Amino C–H Arylation | Photoredox Catalyst | Substituted Piperidines | Highly diastereoselective functionalization of existing piperidine rings. | acs.org |

| δ C-H Cyanation | Chiral Copper Catalyst | Acyclic Amines | Enantioselective synthesis of δ-amino nitriles as piperidine precursors. | nih.gov |

Oxidative Cyclization Routes

Oxidative cyclization methods provide another versatile entry to piperidine scaffolds by forming the ring through the concurrent formation of one or more bonds, often involving an oxidation step. These reactions can build highly functionalized piperidines with excellent stereocontrol.

One prominent example is the oxidative Mannich cyclization. This methodology can be used for the stereocontrolled synthesis of highly functionalized piperidines from α-amino acid-derived substrates. acs.org For instance, the cyclization of certain acetate-protected silylamino alcohols can be promoted by an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN), yielding piperidine structures. The stereochemical outcome of these reactions can be complex and may involve competitive processes like aza-Cope rearrangements. acs.org

Wacker-type aerobic oxidative cyclization, catalyzed by a base-free Pd(DMSO)2(TFA)2 system, is effective for synthesizing various six-membered nitrogen heterocycles, including piperidines, from alkenes. organic-chemistry.org Similarly, copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins provides access to N-functionalized piperidines. nih.gov This oxidative cyclization can form both five- and six-membered rings, with the reaction proceeding through a proposed radical intermediate. nih.gov

Another strategy involves the oxidative ring cleavage of cyclic precursors followed by a ring-closing step. For example, substituted indenes or cyclopentenes can undergo oxidative cleavage of the C=C bond to form a dicarbonyl intermediate. Subsequent double reductive amination with a chiral primary amine, such as (R)- or (S)-α-methylbenzylamine, facilitates a ring-closing and ring-expansion sequence to yield stereocontrolled, functionalized piperidine derivatives. nih.gov

| Reaction Type | Catalyst/Reagent | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Mannich Cyclization | Ceric Ammonium Nitrate (CAN) | Vinyl- and Allylsilane Systems | Stereocontrolled synthesis of highly functionalized piperidines. | acs.org |

| Wacker-Type Aerobic Oxidative Cyclization | Pd(DMSO)2(TFA)2 | Alkenes | Base-free conditions for synthesis of piperidines and other N-heterocycles. | organic-chemistry.org |

| Intramolecular Carboamination | Copper(II) Carboxylates | Unactivated Alkenes | Forms N-functionalized piperidines via an oxidative cyclization. | nih.gov |

| Oxidative Ring Opening/Closing | OsO4/NMO then NaIO4; Chiral Amine | Cyclopentenes | Ring expansion protocol to form stereocontrolled piperidines. | nih.gov |

Chemical Derivatization and Structural Modification Strategies

N-Alkylation and N-Acylation of the Piperidine (B6355638) Nitrogen

The secondary amine in the piperidine ring of (S)-piperidine-3-carboxamide is a key site for functionalization through N-alkylation and N-acylation reactions. These modifications are fundamental in diversifying the chemical space of piperidine derivatives.

N-Alkylation: This process involves the introduction of an alkyl group onto the piperidine nitrogen. A common method is the reaction of the piperidine with an alkyl halide (e.g., bromide or iodide) in the presence of a base. For instance, the free nitrogen of piperidine-3-carboxamide can be alkylated with tetrahydrofuran-2-ylmethyl halide in a polar aprotic solvent like DMF or acetonitrile. researchgate.net The choice of base, such as potassium carbonate or sodium hydride, is crucial for the reaction's success. The reaction typically proceeds at room temperature or slightly elevated temperatures.

N-Acylation: This reaction introduces an acyl group to the piperidine nitrogen, forming an amide linkage. Acylating agents like acyl chlorides are commonly used. For example, piperidine-3-carboxamide can be acylated at the 1-position using pivaloyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. vulcanchem.com These reactions are often carried out at temperatures between 0 and 25°C and can achieve high yields. vulcanchem.com The formation of the amide bond is a widely researched reaction in organic chemistry due to its prevalence in biologically active molecules. researchgate.net

A specific example of N-acylation is the synthesis of 1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide, where piperidine-3-carboxamide is reacted with pivaloyl chloride. vulcanchem.com This reaction typically yields over 70%. vulcanchem.com

| Reaction Type | Reagents | Conditions | Product Example |

| N-Alkylation | Alkyl halide (e.g., tetrahydrofuran-2-ylmethyl bromide), Base (e.g., K2CO3) | Polar aprotic solvent (e.g., DMF), Ambient or elevated temperature | N-((Tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide |

| N-Acylation | Acyl chloride (e.g., pivaloyl chloride), Base (e.g., triethylamine) | Dichloromethane, 0–25°C | 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide vulcanchem.com |

Transformations of the Carboxamide Functional Group

The carboxamide group at the 3-position of the piperidine ring offers another avenue for structural modification. These transformations can lead to a variety of derivatives with potentially different chemical and biological properties.

Key reactions involving the carboxamide group include:

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid. This is often achieved under acidic or basic conditions. For example, hydrolysis of (R)-3-piperidine formamide (B127407) in concentrated hydrochloric acid at 60–65°C yields the carboxylic acid hydrochloride salt.

Reduction: The carbonyl group of the carboxamide can be reduced to form an amine. Common reducing agents for this transformation include lithium aluminum hydride or sodium borohydride.

Conversion to Nitriles: The carboxamide can be dehydrated to form a nitrile functional group. vulcanchem.com

Amide Exchange: Direct ester-amide exchange can be used to convert 3-alkoxycarbonyl tetramic acids to 3-carboxamides by refluxing in toluene, providing a range of amides in good to excellent yields. beilstein-journals.org

These transformations are crucial for synthesizing a diverse library of compounds from a common starting material.

Synthesis of Substituted Piperidine-3-carboxamide Derivatives

The synthesis of substituted piperidine-3-carboxamide derivatives is a significant area of research, often aimed at developing new therapeutic agents. These syntheses frequently start from piperidine-3-carboxylic acid or its derivatives and involve multiple steps to introduce various substituents onto the piperidine ring and the carboxamide nitrogen.

One common strategy involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on the piperidine nitrogen. chemimpex.com This allows for selective reactions at other positions. For example, 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can be coupled with substituted sulphonyl chlorides to form novel sulphonamides. asianpubs.orgresearchgate.net

A study detailed the synthesis of a series of (R)-N-substituted-1-(phenylsulfonyl)piperidine-3-carboxamides. mdpi.com The synthesis began with the reaction of (R)-3-piperidinic acid with a corresponding benzene (B151609) sulfonyl chloride in the presence of sodium hydroxide (B78521) to yield an intermediate. This intermediate was then coupled with various amines to produce the final target compounds. mdpi.com

Here are some examples of synthesized derivatives and their characteristics:

| Compound ID | Structure | Yield | Melting Point (°C) |

| H-1 | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide | 51% | 170.4–171.4 |

| H-3 | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)piperidine-3-carboxamide | 58% | 182.3–182.7 |

| H-4 | (R)-N-(2-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 49% | 143.7–144.2 |

| H-7 | (R)-N-(2-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 46% | 192.3–193.6 |

| H-11 | (R)-N-(3-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 60% | 124.7–126.5 |

Data sourced from a study on anti-osteoporosis agents. mdpi.com

Another approach involves the multi-step synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives starting from L-glutamic acid. niscpr.res.in

Incorporation into Hybrid Heterocyclic Systems (e.g., Pyrazoles, Thiophenes)

This compound and its parent acid are valuable scaffolds for constructing more complex hybrid heterocyclic systems, such as those containing pyrazole (B372694) or thiophene (B33073) rings. These hybrid molecules often exhibit interesting pharmacological properties.

Pyrazoles: A common method for synthesizing pyrazole-containing hybrids is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.com In one approach, (S)-piperidine-3-carboxylic acid is first converted to a β-keto ester. mdpi.comresearchgate.net This intermediate then reacts with N,N-dimethylformamide dimethyl acetal, followed by treatment with a substituted hydrazine to yield a 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate. mdpi.comresearchgate.net Further N-alkylation of the pyrazole ring can lead to additional derivatives. mdpi.com The synthesis of these pyrazole derivatives often results in a mixture of regioisomers, the ratio of which can be influenced by the reaction conditions. mdpi.com

Thiophenes: Thiophene moieties can be incorporated into piperidine-3-carboxamide structures through various synthetic routes. For example, 1-(thiophene-2-carbonyl)piperidine-3-carboxamide can be synthesized, which features a thiophene ring directly attached to the piperidine nitrogen via a carbonyl linker. nih.gov In other instances, thiophene derivatives are prepared through nucleophilic substitution reactions where a piperidine-containing nucleophile reacts with a chloroacetamido-substituted thiophene precursor. ajol.info For instance, N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides can react with piperidine to form new thiophene-based compounds. ajol.info

Diastereoselective and Enantioselective Derivatization

The chiral nature of this compound makes it a valuable starting material for stereocontrolled synthesis, allowing for the creation of specific diastereomers and enantiomers of more complex molecules.

Diastereoselective Synthesis: Diastereoselective reactions are employed to control the formation of new stereocenters relative to the existing one at the 3-position of the piperidine ring. For example, a stereocontrolled strategy has been developed to synthesize highly decorated 3-hydroxy-2-piperidinone carboxamides from bridged valerolactam-butyrolactones. rsc.org This process involves a catalytic and site-selective deconstructive aminolysis that proceeds with excellent diastereoselectivity. rsc.org

Enantioselective Synthesis: Enantioselective methods are crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. One approach to obtaining enantiopure piperidine derivatives is through chiral resolution, where a racemic mixture is separated into its constituent enantiomers. For example, racemic 3-piperidine amide can be resolved using D-mandelic acid, where the (R)-enantiomer forms a less soluble diastereomeric salt that precipitates out.

Another strategy is asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other. For instance, the enantioselective synthesis of C4-substituted piperidines has been achieved through an iridium(III)-catalyzed sequential cascade of reactions, using water as a solvent to prevent racemization. nih.gov Furthermore, a novel derivatization reagent, (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp), has been developed for the enantiomeric separation of chiral carboxylic acids using liquid chromatography. researchgate.net

The development of these stereoselective methods is critical for advancing the synthesis of complex chiral molecules derived from this compound.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

NMR spectroscopy is the cornerstone for determining the molecular structure of (S)-piperidine-3-carboxamide in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton, carbon, and nitrogen signals.

One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts, integration (proton count), and splitting patterns (J-coupling), which indicates neighboring protons. For this compound, the spectrum would show complex multiplets for the diastereotopic protons on the piperidine (B6355638) ring and distinct signals for the amide and amine protons. acs.org The protons on the carbon adjacent to the nitrogen (C2 and C6) are typically shifted downfield compared to the other ring protons. hmdb.ca

¹³C NMR: The carbon-13 spectrum indicates the number of unique carbon atoms. The carbonyl carbon of the amide group appears significantly downfield (~175 ppm). acs.org The carbons of the piperidine ring resonate in the aliphatic region, with their specific shifts influenced by the neighboring nitrogen atom and the carboxamide substituent. In N-substituted derivatives, signal broadening for carbons adjacent to the piperidine nitrogen can occur due to the presence of rotamers. acs.org

¹⁵N NMR: Nitrogen-15 NMR, often performed using indirect methods like HMBC, distinguishes between the two nitrogen environments: the secondary amine in the piperidine ring and the primary amide nitrogen. The chemical shifts are sensitive to protonation state and hydrogen bonding. mdpi.comacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | 2.9 - 3.1 (ax), 2.5 - 2.7 (eq) | ~46 |

| C3 | 2.3 - 2.5 | ~41 |

| C4 | 1.8 - 2.0 (ax), 1.4 - 1.6 (eq) | ~25 |

| C5 | 1.7 - 1.9 (ax), 1.3 - 1.5 (eq) | ~27 |

| C6 | 2.9 - 3.1 (ax), 2.5 - 2.7 (eq) | ~46 |

| C=O | - | ~175-178 |

| NH (ring) | Variable (broad) | - |

| NH₂ (amide) | ~7.0 (broad), ~5.5 (broad) | - |

Note: Values are estimates based on data from analogous structures. Actual shifts are solvent-dependent.

Two-dimensional NMR experiments are essential for assembling the complete structural puzzle by revealing through-bond and through-space correlations. thieme-connect.com

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H J-coupling networks, allowing for the tracing of proton connectivity around the piperidine ring. It would clearly show correlations between adjacent protons (e.g., H2-H3, H3-H4, etc.).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. researchgate.net This is the primary method for assigning the ¹³C signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. acs.org It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC would show correlations from the H2 and H4 protons to the C3 and the carbonyl carbon (C=O), confirming the position of the carboxamide group.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons. mdpi.com They are invaluable for determining stereochemistry and conformation. For this compound, NOESY can confirm the chair conformation of the piperidine ring and the relative orientation (axial vs. equatorial) of its protons and the carboxamide substituent.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which serves to confirm the elemental composition. nih.gov For this compound (C₆H₁₂N₂O), the exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. rsc.org Analysis of the fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways would involve the loss of the carboxamide group or ammonia.

Table 2: HRMS Data for this compound

| Ion | Formula | Calculated Mass (m/z) |

| [M+H]⁺ | C₆H₁₃N₂O⁺ | 129.10224 |

| [M+Na]⁺ | C₆H₁₂N₂ONa⁺ | 151.08418 |

Note: HRMS data for derivatives of piperidine-3-carboxamide have been reported, confirming the utility of this technique for elemental composition analysis. mdpi.comnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. Key features include N-H stretching vibrations for the secondary amine and the primary amide, a strong C=O stretching band (Amide I), and an N-H bending band (Amide II).

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3400 - 3180 (two bands) |

| Piperidine N-H | Stretch | 3350 - 3300 |

| C-H | Stretch | 3000 - 2850 |

| C=O (Amide I) | Stretch | 1680 - 1630 |

| N-H (Amide II) | Bend | 1640 - 1590 |

| C-N | Stretch | 1400 - 1000 |

Source: Data compiled from general spectroscopy tables and analysis of analogous compounds like piperidine-3-carboxylic acid. gazi.edu.tr

X-ray Crystallography for Solid-State Absolute Configuration and Conformation

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure in the solid state. This technique can definitively confirm the (S) absolute configuration, bond lengths, bond angles, and the preferred conformation of the molecule. rcsb.org Although a crystal structure for the parent this compound is not widely reported, analysis of related piperidine derivatives shows that the six-membered ring typically adopts a stable chair conformation to minimize steric and torsional strain. vulcanchem.com In this conformation, a bulky substituent at the C3 position, such as the carboxamide group, would be expected to preferentially occupy the equatorial position to reduce unfavorable 1,3-diaxial interactions. The crystal structure would also reveal the network of intermolecular hydrogen bonds formed by the amine and amide groups, which dictates the crystal packing. rcsb.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment and Absolute Configuration Assignment

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. They are essential for confirming the absolute configuration and assessing the enantiomeric purity of this compound.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. nih.gov The resulting spectrum contains positive and/or negative bands (Cotton effects) that are characteristic of the molecule's absolute configuration. The n→π* electronic transition of the carbonyl chromophore in the carboxamide group is particularly sensitive to its chiral environment and gives rise to a characteristic Cotton effect. springermedizin.de

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength.

For an unambiguous assignment, experimental ECD spectra are often compared with theoretical spectra generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). mdpi.com A good match between the experimental and the calculated spectrum for the (S)-enantiomer provides powerful evidence for the correct assignment of the absolute configuration. acs.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of (S)-piperidine-3-carboxamide. These calculations provide a detailed understanding of the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energy of chemical systems. scispace.com For derivatives of piperidine-3-carboxamide, DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), are employed to perform geometry optimization. researchgate.net This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface.

Table 1: Representative DFT Functionals and Basis Sets Used in Piperidine (B6355638) Derivative Studies This table is illustrative of common methods used for similar compounds.

| Functional | Basis Set | Common Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies researchgate.net |

| M06 | 6-311G(d,p) | Geometry Optimization, Electronic Properties nih.gov |

| ωB97XD | 6-311G(d,p) | Geometry Optimization, Non-covalent Interactions |

| PBE | - | Periodic/Solid-State Calculations semanticscholar.org |

The electronic properties of a molecule govern its reactivity and intermolecular interactions. DFT calculations are used to determine several key electronic descriptors for this compound and its derivatives.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a crucial indicator of chemical reactivity and kinetic stability. scispace.com A large gap implies high stability and low reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would highlight the electronegative oxygen and nitrogen atoms of the carboxamide group as sites susceptible to electrophilic attack or hydrogen bonding.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom in the molecule. researchgate.net This information provides a quantitative measure of the charge distribution and helps explain intramolecular charge transfer and the nature of chemical bonds.

Theoretical calculations can predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies, often scaled by an empirical factor to correct for anharmonicity and method limitations, correspond to the vibrational modes (stretching, bending, etc.) observed in Infrared (IR) and Raman spectroscopy. nist.govmdpi.com For piperidine-3-carboxylic acid, the zwitterionic form's calculated wavenumbers have been analyzed to understand its experimental spectra. researchgate.net This analysis allows for a detailed assignment of the experimental spectral bands to specific molecular motions. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). rsc.orgnih.gov Theoretical prediction of chemical shifts for different possible conformers or isomers can be a decisive tool in assigning the correct structure in cases where experimental data is ambiguous. rsc.org For complex molecules, Boltzmann-weighted averaging of the chemical shifts of all thermally accessible conformers is often performed to yield a final predicted spectrum that can be compared with experimental data obtained at room temperature. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and the influence of the surrounding environment, such as a solvent. researchgate.net

By simulating the molecule's trajectory over a period (e.g., nanoseconds), MD can explore the accessible conformational space, revealing the stability of different conformers and the transitions between them. nih.gov This is particularly important for a flexible molecule like this compound, where the ring can pucker and the side chain can rotate.

Furthermore, MD simulations explicitly model solvent molecules (e.g., water), allowing for a realistic investigation of solvent effects. acs.org These simulations can analyze the formation and dynamics of hydrogen bonds between the molecule and solvent, and calculate properties like the solvent-accessible surface area (SASA) and radius of gyration (Rg). researchgate.net Such analyses are crucial for understanding the molecule's solubility and how its conformation might change in a biological, aqueous environment compared to the gas phase often assumed in quantum calculations. researchgate.net

Molecular Docking Studies for Theoretical Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is widely used in drug discovery to understand binding mechanisms and to screen for potential inhibitors. Derivatives of piperidine-3-carboxamide have been the subject of numerous molecular docking studies to investigate their potential as therapeutic agents.

For example, novel piperidine-3-carboxamide derivatives have been docked into the active site of Cathepsin K, a target for osteoporosis treatment. nih.govmdpi.com These studies revealed key binding interactions, such as hydrogen bonds between the amide group and residues like Asn161, and hydrophobic interactions (π-π and σ-π) with residues like Tyr67. nih.gov Similarly, docking studies have been used to analyze the binding of piperidine carboxamides to the active site of the malarial proteasome, identifying a novel, non-covalent binding pocket that confers species selectivity. nih.gov

The results of docking are typically summarized by a binding energy or docking score, which estimates the binding affinity. The analysis of the docked pose provides a detailed 3D model of the ligand-receptor complex, highlighting the specific intermolecular interactions responsible for binding.

Table 2: Summary of Molecular Docking Interactions for Piperidine-3-Carboxamide Derivatives with Biological Targets

| Target Protein | Key Interacting Residues | Types of Interactions Observed | Reference |

|---|---|---|---|

| Cathepsin K | Tyr67, Gly65, Asn161 | Hydrogen bonds, π-π stacking, σ-π interactions | nih.gov |

| CCR5 | Not specified | Competitive binding | nih.gov |

| P. falciparum Proteasome | β5/β6/β3 subunit interface | Non-covalent, species-selective pocket | nih.gov |

| Anaplastic Lymphoma Kinase (ALK) | Not specified | Elucidation of optimal binding conformation | dntb.gov.ua |

Theoretical Prediction of Non-Linear Optical Properties

Non-linear optical (NLO) properties of molecules are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of organic molecules like this compound.

The key NLO parameters calculated are the first hyperpolarizability (β) and the electric dipole moment (μ). These calculations are typically performed using DFT functionals in conjunction with appropriate basis sets. The effect of different solvents on NLO properties can also be investigated using solvent models within the calculations. researchgate.net While specific NLO studies on this compound are not widely reported, the computational methodologies are well-established for similar organic compounds. Such theoretical predictions can guide the design of new molecules with enhanced NLO activity by suggesting chemical modifications that increase intramolecular charge transfer, a key factor for a large NLO response.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a method used to partition crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules in the crystal. This partitioning allows for the visualization and quantification of intermolecular contacts. The analysis generates a three-dimensional surface around the molecule, which is color-coded to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

The primary intermolecular contacts are quantified by their percentage contribution to the total Hirshfeld surface area. For the example piperidine derivative, the interactions are dominated by hydrogen-hydrogen contacts, which is common for organic molecules rich in hydrogen atoms. The breakdown of these interactions is detailed in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 74.2 |

| C···H/H···C | 18.7 |

| O···H/H···O | 7.0 |

| N···H/H···N | 0.1 |

This quantitative data is complemented by two-dimensional fingerprint plots, which provide a visual summary of the intermolecular contacts. These plots map the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. The distribution and shape of the points on the plot are characteristic of specific types of interactions. For instance, sharp spikes in the fingerprint plot for O···H/H···O contacts are indicative of strong hydrogen bonds, which are significant directional interactions that contribute to the stability of the crystal packing. In the case of the analyzed piperidine derivative, the C—H···O hydrogen bonds are crucial in linking molecules into chains. nih.gov

In another study on a different piperidine derivative, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, Hirshfeld surface analysis was also employed to quantify the intermolecular interactions that stabilize the crystal packing. nih.gov This analysis similarly provides a detailed breakdown of the various inter-contact types within the crystal structure.

Given the molecular structure of this compound, which features a secondary amine (N-H), an amide group (C=O and N-H), and aliphatic C-H bonds, it is highly probable that its crystal structure is stabilized by a network of intermolecular hydrogen bonds of the N—H···O and N—H···N types, in addition to numerous van der Waals interactions, primarily H···H, C···H, and O···H contacts. A future Hirshfeld surface analysis of this compound would be expected to quantify the precise contributions of these interactions, providing a deeper understanding of its solid-state architecture.

Mechanistic Investigations of Chemical Transformations Involving Piperidine 3 Carboxamide Scaffolds

Elucidation of Reaction Mechanisms in Catalytic Processes (e.g., Knoevenagel Condensation)

The Knoevenagel condensation, a variant of the aldol (B89426) condensation, is a fundamental carbon-carbon bond-forming reaction. acs.org When piperidine (B6355638) is used as a catalyst, particularly in the context of forming α,β-unsaturated compounds, its mechanism has been a subject of detailed investigation.

Theoretical studies on the piperidine-catalyzed Knoevenagel condensation of benzaldehyde (B42025) with acetylacetone (B45752) in methanol (B129727) have elucidated a multi-step pathway. acs.org The reaction initiates with the formation of a carbinolamine intermediate, a process catalyzed by the methanol solvent. This intermediate then eliminates a hydroxide (B78521) ion to form an iminium ion, which is considered the rate-determining step. acs.org The hydroxide ion subsequently deprotonates acetylacetone to generate an enolate. This enolate then attacks the iminium ion, leading to an addition intermediate. The final step involves the elimination and regeneration of the piperidine catalyst. acs.org A significant insight from these studies is that the catalytic role of piperidine is more to facilitate the final elimination step rather than to activate the benzaldehyde electrophile through iminium ion formation, as was traditionally believed. acs.org

In the Doebner modification of the Knoevenagel condensation, which involves a carboxylic acid group, pyridine (B92270) is often used not only as a base but also to promote the decarboxylation of the di-acid intermediate. organic-chemistry.orgtandfonline.com This modification enhances the reaction's thermodynamic driving force by releasing carbon dioxide. tandfonline.com The mechanism involves a concerted decarboxylation and elimination step in refluxing pyridine. organic-chemistry.org

A plausible mechanism for the Knoevenagel condensation involving secondary amines like piperidine with aromatic aldehydes suggests a double nucleophilic attack by piperidine on the aldehyde, expelling water and forming a stable intermediate. tandfonline.com This is followed by deprotonation of the active methylene (B1212753) compound by one of the attached piperidine molecules, creating a carbanion that then attacks and expels the first piperidine to form another stable intermediate. tandfonline.com

Table 1: Mechanistic Steps in Piperidine-Catalyzed Knoevenagel Condensation acs.org

| Step | Description | Key Intermediates |

| 1 | Formation of Carbinolamine | Carbinolamine |

| 2 | Formation of Iminium Ion (Rate-determining) | Iminium ion, Hydroxide ion |

| 3 | Formation of Enolate | Enolate |

| 4 | Nucleophilic Attack | Addition intermediate |

| 5 | Catalyst Regeneration | α,β-unsaturated product, Piperidine |

Detailed Studies of Amide Bond Formation Mechanisms

Amide bond formation is one of the most frequently employed reactions in pharmaceutical synthesis. researchgate.net The direct condensation of a carboxylic acid and an amine is generally not feasible without activation of the carboxylic acid. researchgate.net Common methods involve converting the carboxylic acid to a more reactive derivative, such as an acyl halide or anhydride (B1165640), or using coupling reagents. masterorganicchemistry.comresearchgate.net

For piperidine-3-carboxamide derivatives, the synthesis typically involves the reaction of a piperidine-3-carboxylic acid with an appropriate amine in the presence of a coupling agent. asianpubs.org Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve yields and minimize side reactions.

The mechanism of amide bond formation using coupling reagents like DCC involves the activation of the carboxylic acid. The carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate via nucleophilic acyl substitution to form the amide bond, along with a urea (B33335) byproduct. masterorganicchemistry.com The use of additives like HOBt or HOAt can proceed through the formation of an active ester, which is then attacked by the amine. This pathway is particularly useful under neutral conditions, which helps to prevent racemization in chiral molecules. masterorganicchemistry.com

Boronic acids have also been explored as catalysts for direct amide formation. The proposed mechanism involves the reaction of the boronic acid with the carboxylic acid to form a mixed anhydride or an acyloxyboronate species as the activated acylating agent. dur.ac.ukrsc.org The subsequent addition of the amine leads to the formation of the amide and regeneration of the boronic acid catalyst. dur.ac.uk

Table 2: Common Coupling Reagents and Their General Mechanism

| Coupling Reagent | Additive (if any) | Key Intermediate |

| DCC, EDC | HOBt, HOAt, DMAP | O-acylisourea, Active ester |

| HATU, PyBOP | - | - |

| Boronic Acids | - | Mixed anhydride, Acyloxyboronate |

Mechanistic Pathways of Stereoselective Reactions

The stereoselective synthesis of substituted piperidines is of great importance in medicinal chemistry. nih.govresearchgate.net Various strategies have been developed to control the stereochemistry during the formation of the piperidine ring or its functionalization. researchgate.net These methods can be broadly categorized as chiral pool-based, auxiliary-controlled, or based on asymmetric catalysis. ru.nlresearchgate.net

One key reaction for introducing stereocenters is the Mannich reaction. ru.nlresearchgate.net Asymmetric induction in the Mannich reaction can be achieved by using a chiral reactant (chiral pool approach), a chiral auxiliary, or a chiral catalyst. ru.nlresearchgate.net The stereochemical outcome is rationalized by the preferential formation of one transition state over another. ru.nl For example, an intramolecular Mannich reaction can lead to the formation of a piperidinone as a single isomer due to a more favorable transition state. ru.nl

Metal-catalyzed reactions also play a crucial role in stereoselective synthesis. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines can produce enantioenriched 3-substituted tetrahydropyridines. acs.org The proposed mechanism involves the coordination of the rhodium catalyst, transmetalation with the boronic acid, and subsequent carbometalation of the dihydropyridine. acs.org The stereoselectivity is controlled by the chiral ligand on the metal catalyst.

Another example is the iridium(III)-catalyzed stereoselective synthesis of substituted piperidines. The mechanism involves a cascade of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer. nih.govmdpi.com The use of water as a solvent can prevent racemization of enantioenriched substrates, leading to highly enantioselective products. nih.govmdpi.com

Intramolecular Rearrangements and Ring-Opening Processes

Intramolecular reactions of piperidine derivatives can lead to complex molecular architectures. For instance, intramolecular aminolysis has been used as a key step to form the azaheterocyclic core of iminosugars. thieme-connect.com

Ring-opening reactions of piperidine derivatives can also be synthetically useful. Photooxidation of N-substituted piperidines in the presence of a photosensitizer can lead to oxidative cleavage of the piperidine ring to form amino-aldehydes. researchgate.net Another method involves single-electron transfer to an amide, followed by site-selective cleavage of the C2-N bond, which can be promoted by a Lewis acid. researchgate.net

Ring-expansion reactions have also been developed. For example, a stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles can lead to highly functionalized tetrahydropyridine (B1245486) derivatives. This reaction proceeds through a cyclopropylcarbinyl cation rearrangement as the key step. acs.org

In the context of chromone (B188151) chemistry, reactions with piperidine as a catalyst can lead to ring-opening of the γ-pyrone ring. For example, the reaction of a chromonylacrylonitrile with malononitrile (B47326) in the presence of piperidine proceeds through a domino process involving nucleophilic attack at the C-2 position, γ-pyrone ring opening, and subsequent intramolecular cyclization and rearrangement to form a chromeno[4,3-b]pyridine derivative. tandfonline.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies for Analog Design

Design Principles for SAR Studies of Piperidine (B6355638) Carboxamide Derivatives

Structure-activity relationship (SAR) studies for piperidine carboxamide derivatives focus on systematically altering different parts of the molecule to observe the impact on biological activity. drugdesign.org This process helps identify key structural features essential for potency and selectivity. For piperidine-based structures, modifications typically target the piperidine ring, the carboxamide linker, and the substituents attached to both.

Key design principles derived from SAR studies include:

Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a common site for modification. Attaching various alkyl, aryl, or acyl groups can significantly influence activity. researchgate.net For instance, in a series of CCR5 inhibitors, substituting the piperidine nitrogen with a 4-chlorobenzyl moiety led to very high affinity and selectivity. researchgate.net

Modification of the Carboxamide Group: The amide portion of the molecule is crucial for interaction with biological targets, often forming key hydrogen bonds. Systematic substitution on the amide nitrogen with different cyclic or linear moieties is a primary strategy to explore the chemical space and improve binding affinity. researchgate.net

Conformational Restriction: Reducing the number of rotatable bonds by introducing cyclic structures can lock the molecule into a more bioactive conformation. Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine was shown to increase inhibitory potency threefold in a series of NAPE-PLD inhibitors. acs.org

Systematic Substituent Variation: The effect of different functional groups at various positions is explored to probe interactions with target binding pockets. In a study of Cathepsin K inhibitors, derivatives with electron-withdrawing groups (like 4-chloro) on a benzyl (B1604629) substituent at the R1 position were generally more potent. mdpi.com Conversely, electron-donating groups (like 4-methoxy) at the R2 position were found to be beneficial. mdpi.com

These principles are often explored in parallel to optimize different parts of the molecule simultaneously, leading to compounds with improved potency and desired physicochemical properties. researchgate.net

Table 1: Summary of SAR Findings for Piperidine Carboxamide Derivatives

| Target/Series | Modification Site | Modification Type | Effect on Activity | Reference |

|---|---|---|---|---|

| NAPE-PLD Inhibitors | R2 Substituent | Conformational restriction (N-methylphenethylamine to (S)-3-phenylpiperidine) | arrow_upward3-fold increase | acs.org |

| NAPE-PLD Inhibitors | R3 Substituent | Morpholine to (S)-3-hydroxypyrrolidine | arrow_upward10-fold increase | acs.org |

| Cathepsin K Inhibitors | R1 Position (benzyl) | 4-chloro substitution (electron-withdrawing) | arrow_upwardIncreased potency | mdpi.com |

| Cathepsin K Inhibitors | R2 Position | 4-methoxy substitution (electron-donating) | arrow_upwardIncreased potency | mdpi.com |

| CCR5 Antagonists | Piperidine Nitrogen | N-benzylcarboxamide to 4-chlorobenzyl with tetrahydroquinoline | arrow_upwardHigh affinity (Ki = 3.7 nM) | researchgate.net |

Application of QSAR Models (CoMFA, CoMSIA) for Theoretical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models provide mathematical correlations between the chemical structures of a series of compounds and their biological activities. researchgate.net For piperidine carboxamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. researchgate.netnih.gov These methods generate predictive models that can estimate the activity of newly designed compounds before synthesis, saving significant resources. rsc.org

CoMFA and CoMSIA models were successfully developed for a set of piperidine carboxamide derivatives acting as Anaplastic Lymphoma Kinase (ALK) inhibitors. researchgate.net The statistical significance of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govkoreascience.kr

CoMFA (Comparative Molecular Field Analysis): This method calculates steric and electrostatic fields around a set of aligned molecules and correlates them with biological activity. nih.gov For ALK inhibitors, a CoMFA model yielded a q² of 0.715 and an r² of 0.993, indicating good internal predictive ability. researchgate.net The model's predictive power on an external test set (r²pred) was 0.744. researchgate.net

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, and hydrogen-bond donor/acceptor properties. nih.gov A CoMSIA model for the same ALK inhibitors gave a q² of 0.620 and an r² of 0.986. researchgate.net In another study on CCR5 antagonists, a CoMSIA model built with electrostatic and H-bond acceptor fields showed a q² of 0.665 and an r² of 0.892. koreascience.kr

The results from these models are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net For the ALK inhibitors, the CoMFA and CoMSIA contour maps indicated that steric, electrostatic, and hydrophobic properties were all important for potent inhibition. researchgate.net

Table 2: Statistical Results of 3D-QSAR Studies on Piperidine Carboxamide Derivatives

| Target/Series | QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (External validation) | Reference |

|---|---|---|---|---|---|

| ALK Inhibitors | CoMFA | 0.715 | 0.993 | 0.744 | researchgate.net |

| ALK Inhibitors | CoMSIA | 0.620 | 0.986 | 0.570 | researchgate.net |

| CCR5 Antagonists | CoMFA | 0.651 | 0.888 | 0.804 | koreascience.kr |

| CCR5 Antagonists | CoMSIA | 0.665 | 0.892 | 0.844 | koreascience.kr |

Conformational Influence on Structure-Activity Profiles

The three-dimensional shape, or conformation, of a molecule is critical to its ability to bind to a biological target. For piperidine derivatives, the six-membered ring typically adopts a chair conformation to minimize steric and ring strain. researchgate.net The orientation of substituents on this ring—either axial or equatorial—profoundly affects the structure-activity profile.

Generally, substituents on the piperidine ring favor an equatorial orientation to reduce unfavorable 1,3-diaxial interactions. The position of the carboxamide group at the C3 position of the (S)-piperidine-3-carboxamide core also influences the conformational equilibrium. Molecular modeling studies have shown that the specific conformation adopted by the piperidine ring and its substituents can drive distinct pharmacological profiles. rsc.org

As mentioned previously, a key strategy in drug design is to use conformational restriction to improve potency. By replacing flexible side chains with more rigid cyclic systems, the molecule is "pre-organized" into a conformation that is favorable for binding, reducing the entropic penalty upon binding to the target. The threefold increase in potency observed when replacing a flexible chain with an (S)-3-phenylpiperidine group is a clear example of this principle's success. acs.org

Computational Ligand-Target Interaction Analysis within SAR/QSAR Frameworks

To complement SAR and QSAR studies, computational techniques like molecular docking are employed to visualize and analyze how a ligand might bind to its target protein. researchgate.netbohrium.com Docking simulations place a ligand into the active site of a target protein, predicting its binding conformation and orientation. acs.org This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.comresearchgate.net

For example, in the development of piperidine-3-carboxamide derivatives as Cathepsin K inhibitors, molecular docking revealed crucial interactions. mdpi.com It was shown that a 4-methoxy group could form a classical hydrogen bond with an aspartate residue (Asp61) in the active site, while a 4-chloro group facilitated hydrophobic interactions with alanine (B10760859) (Ala137) and tryptophan (Trp184) residues. mdpi.com These insights provide a structural rationale for the observed SAR and help explain why certain modifications lead to enhanced activity.

Docking results are also fundamental to 3D-QSAR studies. The predicted binding poses from docking are often used as the basis for aligning the molecules before generating CoMFA or CoMSIA fields. researchgate.netthieme-connect.com This receptor-based alignment ensures that the resulting QSAR models are mechanistically relevant and provide a more accurate representation of the structure-activity landscape. acs.orgthieme-connect.com The integration of docking with 3D-QSAR creates a powerful framework for understanding binding mechanisms and guiding the design of new, more potent inhibitors. researchgate.netrsc.org

Applications As Chiral Building Blocks in Advanced Organic Synthesis

Synthesis of Complex Polysubstituted Heterocyclic Frameworks

The inherent structure of (S)-piperidine-3-carboxamide provides a robust scaffold for the diastereoselective synthesis of more complex, fused, and spirocyclic heterocyclic systems. The pre-existing stereocenter directs the formation of new stereogenic centers, allowing for precise control over the three-dimensional arrangement of the final molecule.

One notable application is the use of piperidine (B6355638) carboxamides in the construction of novel heterocyclic systems with potential biological activity. For instance, suitably substituted nipecotamides, which are closely related to piperidine-3-carboxamide, can undergo cyclization reactions to form more complex frameworks. In one such synthetic approach, N-substituted nipecotamides are treated with chlorocarbonylsulfenyl chloride to yield piperidin-3-yl-oxathiazol-2-ones. This transformation involves the cyclization of the carboxamide moiety to create a new, sulfur-containing heterocyclic ring attached to the piperidine core. The reaction conditions for this cyclization are crucial and have been optimized to achieve satisfactory yields, as outlined in the table below.

| Starting Material | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-substituted nipecotamides | Chlorocarbonylsulfenyl chloride, Na2CO3 | Dioxane, 100 °C, 16 h | Piperidin-3-yl-oxathiazol-2-ones | 16-68 |

This methodology demonstrates how the carboxamide group of the piperidine scaffold can be elaborated into a more complex heterocyclic system, showcasing the utility of this compound as a starting point for generating novel molecular architectures. The chirality of the starting material is preserved throughout the reaction sequence, leading to enantiomerically enriched products.

Precursor Role in the Preparation of Structurally Diverse Piperidine Derivatives

This compound is an excellent precursor for a wide array of structurally diverse piperidine derivatives due to the reactivity of its functional groups. Both the secondary amine of the piperidine ring and the primary carboxamide can be selectively modified to introduce various substituents, thereby modulating the physicochemical and biological properties of the resulting molecules.

The nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation or N-acylation reactions. For example, in the development of potential anti-osteoporosis agents, the closely related (R)-piperidine-3-carboxylic acid is N-acylated with various benzene (B151609) sulfonyl chlorides. The resulting N-sulfonylated piperidine is then coupled with different benzylamines to form a series of piperidine-3-carboxamide derivatives. This modular approach allows for the systematic exploration of the chemical space around the piperidine core.

The following table summarizes the synthesis of a selection of these derivatives, illustrating the versatility of the piperidine-3-carboxamide scaffold in medicinal chemistry.

| N-Substituent | Amide Substituent (from Benzylamine) | Final Product | Yield (%) |

|---|---|---|---|

| (4-methoxyphenyl)sulfonyl | 2-methylbenzyl | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide | 51 |

| (4-methoxyphenyl)sulfonyl | 4-methylbenzyl | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)piperidine-3-carboxamide | 58 |

| (4-methoxyphenyl)sulfonyl | 2-methoxybenzyl | (R)-N-(2-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 49 |

| (4-methoxyphenyl)sulfonyl | 3-methoxybenzyl | (R)-N-(3-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 61 |

| (4-methoxyphenyl)sulfonyl | 3-bromobenzyl | (R)-N-(3-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 60 |